Lead(II) acetate basic

Description

The exact mass of the compound Acetic acid, lead salt, basic is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPZCQFBUCRKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

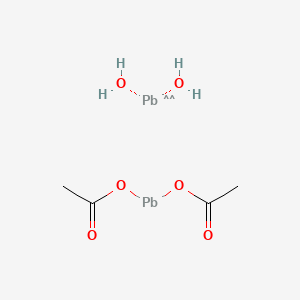

CC(=O)O[Pb]OC(=O)C.O.O.[Pb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.7e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51404-69-4 | |

| Record name | Acetic acid, lead salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051404694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lead salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical formula of lead(II) acetate basic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basic lead(II) acetate (B1210297), a compound with various applications in research and industry. Due to its classification, this document will delve into its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to the scientific community.

Chemical Identity and Nomenclature

Basic lead(II) acetate is not a single, well-defined compound but rather a term that encompasses a range of related substances. These are basic salts, meaning they contain both acetate and hydroxide (B78521) anions. This ambiguity is reflected in the various chemical formulas and CAS numbers reported in the literature and by chemical suppliers.

The most commonly encountered form in laboratory settings, particularly for applications like sugar analysis, is associated with CAS Number 51404-69-4 . However, other formulations and related compounds exist, and it is crucial for researchers to be aware of the specific composition of the material they are using.

Commonly Reported Formulations:

-

A mixture of lead(II) acetate and lead(II) hydroxide: Often represented by formulas such as (CH₃COO)₂Pb·Pb(OH)₂.

-

Lead subacetate: A more defined compound with the formula Pb₃(OH)₄(CH₃COO)₂.

-

Other various molecular formulas found in databases include C₄H₁₀O₆Pb₂, C₄H₆O₄Pb, and C₄H₈O₆Pb₂.[1][2][3]

Given this variability, it is recommended to refer to the specifications provided by the supplier, particularly the CAS number and any stated compositional analysis (e.g., percentage of basic lead).

Physicochemical Properties

The quantitative data for basic lead(II) acetate varies depending on the specific formulation. The following tables summarize the available data for the most common forms.

Table 1: Properties of Basic Lead(II) Acetate (CAS: 51404-69-4)

| Property | Value |

| Molecular Formula | Often cited as C₄H₆O₄Pb or (CH₃COO)₂Pb·Pb(OH)₂ |

| Molecular Weight | 566.50 g/mol (for (CH₃COO)₂Pb·Pb(OH)₂) |

| Appearance | White powder |

| Melting Point | 198-205 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in cold water |

| Density | 1.33 g/cm³ |

Table 2: Properties of Neutral Lead(II) Acetate (for comparison)

| Property | Anhydrous (Pb(CH₃COO)₂) | Trihydrate (Pb(CH₃COO)₂·3H₂O) |

| CAS Number | 301-04-2 | 6080-56-4 |

| Molecular Weight | 325.29 g/mol | 379.33 g/mol |

| Appearance | White crystalline powder | Colorless or white efflorescent monoclinic crystals |

| Melting Point | 280 °C | 75 °C |

| Boiling Point | Decomposes | Decomposes |

| Solubility in Water | 44.31 g/100 mL (20 °C) | Soluble |

| Density | 3.25 g/cm³ | 2.55 g/cm³ |

Experimental Protocols

3.1. Synthesis of Basic Lead(II) Acetate

While various methods exist, a common laboratory-scale synthesis involves the reaction of lead(II) oxide with a solution of lead(II) acetate. The following is a generalized protocol.

Materials:

-

Lead(II) oxide (Litharge, PbO)

-

Lead(II) acetate (Pb(CH₃COO)₂)

-

Distilled water

-

Heating plate and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Prepare a saturated solution of lead(II) acetate in distilled water.

-

Gently heat the solution and add lead(II) oxide powder in small portions while stirring continuously.

-

Continue heating and stirring until the desired amount of lead(II) oxide has been consumed, and the solution becomes clear.

-

Allow the solution to cool, which may result in the precipitation of basic lead(II) acetate crystals.

-

Isolate the solid product by filtration.

-

Wash the crystals with a small amount of cold distilled water and dry them in a desiccator.

Note: The precise stoichiometry and reaction conditions will determine the final composition of the basic lead(II) acetate.

3.2. Detection of Hydrogen Sulfide (B99878) using Lead Acetate Paper

Basic lead(II) acetate is commonly used to prepare test papers for the qualitative detection of hydrogen sulfide (H₂S).

Materials:

-

Filter paper strips

-

Solution of basic lead(II) acetate

-

Sample to be tested

Procedure:

-

Impregnate the filter paper strips with the basic lead(II) acetate solution and allow them to dry.

-

Moisten a test strip with deionized water before use.

-

Expose the moistened strip to the gas or atmosphere suspected of containing H₂S.

-

A positive result is indicated by the darkening of the paper, which can range from brown to black, due to the formation of lead(II) sulfide (PbS).

The chemical reaction is: Pb²⁺(aq) + H₂S(g) → PbS(s) + 2H⁺(aq)

3.3. Clarification of Sugar Solutions (Horne's Method)

In sugar analysis, basic lead(II) acetate is used as a clarifying agent to precipitate impurities such as organic acids, gums, and colored compounds from sugar-containing solutions before polarimetric analysis.

Materials:

-

Basic lead(II) acetate (Horne's dry lead)

-

Sugar solution (e.g., raw cane juice)

-

Volumetric flasks

-

Filtration apparatus

Procedure:

-

A known volume of the sugar solution is placed in a volumetric flask.

-

A specified amount of dry basic lead(II) acetate is added.

-

The flask is agitated to ensure thorough mixing and precipitation of impurities.

-

The solution is then diluted to the mark with distilled water and filtered.

-

The clear filtrate is then analyzed using a polarimeter to determine the sucrose (B13894) content.

Note: It is crucial to avoid an excess of lead acetate, as it can affect the optical rotation of the sugars. After clarification, the excess lead is often removed by adding a deleading agent like potassium oxalate.[4][5]

Applications in Research and Development

-

Analytical Chemistry: The primary application is in the detection of sulfides, as detailed above.[6]

-

Sugar Industry: It is a standard reagent for the clarification of sugar solutions for quality control.[7]

-

Organic Synthesis: While less common due to its toxicity, lead(II) acetate can be used as a source of lead ions in the synthesis of organolead compounds and as a catalyst in certain reactions.[8]

-

Precursor for Other Compounds: It serves as a starting material for the synthesis of other lead compounds, including pigments and other salts.

Visualizations

Caption: Synthesis of Basic Lead(II) Acetate.

Caption: Detection of Hydrogen Sulfide.

Caption: Sugar Clarification Workflow.

References

- 1. chembk.com [chembk.com]

- 2. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Lead(II) acetate basic(51404-69-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. zenodo.org [zenodo.org]

- 6. byjus.com [byjus.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis and Structure of Basic Lead Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of basic lead acetate (B1210297), a compound of significant interest in various chemical and pharmaceutical applications. This document details experimental protocols for its preparation and presents a comparative analysis of its different structural forms. All quantitative data is summarized in structured tables for clarity, and key processes are visualized through diagrams.

Introduction to Basic Lead Acetate

Basic lead acetates are a group of compounds that contain both acetate and hydroxide (B78521) or oxide ions in their structure. They are distinct from neutral lead(II) acetate, Pb(CH₃COO)₂, and are known for their diverse applications, including as reagents in organic synthesis, precursors for other lead compounds, and historically in medicinal preparations. The most commonly cited forms of basic lead acetate include compounds with the general formula xPb(CH₃COO)₂·yPbO·zH₂O. Two specific examples that have been structurally characterized are tribasic lead acetate, notionally Pb₃(OH)₄(O₂CCH₃)₂, and a lead-oxide acetate cluster, Pb₄O(OAc)₆.

Synthesis of Basic Lead Acetate

The synthesis of basic lead acetate can be achieved through several methods, primarily involving the reaction of lead(II) oxide (litharge) with a solution of lead(II) acetate or by the controlled hydrolysis of lead(II) acetate. The stoichiometry of the resulting basic lead acetate is highly dependent on the reaction conditions, such as the ratio of reactants, temperature, and reaction time.

Experimental Protocols

Detailed methodologies for the synthesis of different forms of basic lead acetate are presented below.

Method 1: Synthesis of a Basic Lead Acetate Solution

This method yields a solution of basic lead acetate, which can be used directly in various applications or as a starting point for the crystallization of solid basic lead acetate.

-

Reactants:

-

Lead(II) monoxide (PbO)

-

Lead(II) acetate (Pb(CH₃COO)₂)

-

Deionized water

-

-

Procedure:

-

Dissolve 14.0 g of lead(II) monoxide in 10.0 mL of deionized water.

-

In a separate container, prepare a lead acetate solution by dissolving 22.0 g of lead(II) acetate in 70 mL of deionized water.

-

Add the lead acetate solution to the lead monoxide suspension.

-

Shake the resulting mixture vigorously for 5 minutes.

-

Allow the mixture to stand at room temperature for one week.

-

Filter the solution to remove any unreacted solids.

-

The filtrate is a solution of basic lead acetate.

-

Method 2: Formation of Basic Lead Acetates from Lead(II) Oxide and Acetic Acid

The reaction of lead(II) oxide with dilute acetic acid or at a high pH can lead to the formation of various basic lead acetate salts.[1] The specific composition of the product depends on the precise control of the reaction conditions.

-

Reactants:

-

Lead(II) monoxide (PbO)

-

Dilute acetic acid (CH₃COOH)

-

-

General Procedure:

-

Suspend lead(II) oxide in deionized water.

-

Slowly add a stoichiometric-to-sub-stoichiometric amount of dilute acetic acid while stirring.

-

Alternatively, maintain a high pH during the addition of acetic acid.

-

The reaction mixture is typically stirred at a controlled temperature for a specific duration to ensure the formation of the desired basic salt.

-

The solid product is then isolated by filtration, washed, and dried.

-

Method 3: Synthesis of Crystalline Pb₄O(OAc)₆

This method describes the formation of a specific crystalline basic lead acetate, tetralead(VI) oxo-hexaacetate, which has been structurally characterized.

-

Procedure: This compound can be obtained as a decomposition product of lead(II) acetate trihydrate upon heating. The precise conditions for isolating a pure crystalline phase require careful control of the thermal decomposition process.

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of basic lead acetate as described in the experimental protocols.

| Parameter | Method 1 (Solution) | Method 2 (General Solid) | Method 3 (Crystalline Pb₄O(OAc)₆) |

| Lead(II) Monoxide (PbO) | 14.0 g | Varies depending on desired stoichiometry | Not directly used as a starting reactant |

| Lead(II) Acetate | 22.0 g | Not directly used as a starting reactant | Formed in situ or used as a precursor |

| Acetic Acid | Not applicable | Dilute solution, amount varies | Not directly used as a starting reactant |

| Water | 80 mL | Varies | Present as water of hydration in precursor |

| Reaction Time | 1 week | Varies | Varies |

| Temperature | Room Temperature | Varies | Elevated temperatures for decomposition |

| Product Form | Aqueous Solution | Solid Powder | Crystalline Solid |

Structure of Basic Lead Acetate

The structural characterization of basic lead acetates reveals complex arrangements of lead atoms, acetate groups, and hydroxide or oxide ions. X-ray diffraction has been a key technique in elucidating these structures.

Crystal Structure of Pb₄O(OAc)₆

The crystal structure of tetralead(VI) oxo-hexaacetate, Pb₄O(OAc)₆, has been reported and provides insight into the coordination environment of the lead atoms. This compound features a central oxygen atom tetrahedrally coordinated to four lead atoms, forming a [Pb₄O]⁶⁺ core. The acetate groups then bridge the lead atoms within this cluster.

Other Basic Lead Acetate Structures

Research has shown the existence of other crystalline basic lead acetates. For instance, X-ray diffraction studies have identified compounds with the compositions 3Pb(CH₃COO)₂·PbO·H₂O and Pb(CH₃COO)₂·2PbO·H₂O.[2] The detailed crystal structures of these phases, including the compound with the formula Pb₃(OH)₄(O₂CCH₃)₂, are areas of ongoing investigation.

Visualizing Synthesis and Structure

The following diagrams, generated using the DOT language, illustrate the conceptual pathways for the synthesis of basic lead acetate and a simplified representation of a basic lead acetate structural unit.

Synthesis Pathways

Caption: Synthesis pathways for basic lead acetate.

Structural Relationship

Caption: Simplified structural unit of Pb₄O(OAc)₆.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structure of basic lead acetate. The presented experimental protocols offer a starting point for the preparation of this class of compounds, while the structural information highlights their complexity. The variability in stoichiometry and structure of basic lead acetates underscores the importance of precise control over synthetic conditions. Further research, particularly in the single-crystal X-ray diffraction of different basic lead acetate phases, will continue to enhance our understanding of these versatile compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Basic Lead(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic lead(II) acetate (B1210297), also known as lead subacetate, is an inorganic compound with significant applications in various scientific fields, notably in analytical chemistry for sugar analysis. This technical guide provides a comprehensive overview of its physical and chemical properties, complete with experimental protocols and graphical representations of key processes. The information herein is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical Identity

| Identifier | Value |

| Systematic Name | Lead(II) hydroxide (B78521) acetate |

| Common Synonyms | Basic lead acetate, Lead subacetate, a mixture of Lead(II) acetate and Lead(II) hydroxide |

| CAS Number | 1335-32-6[1] |

| Molecular Formula | Often represented as a mixture, with a common form being Pb(CH₃COO)₂·2Pb(OH)₂. Another form is C₄H₁₀O₈Pb₃.[2] |

| Molecular Weight | Approximately 807.71 g/mol for Pb(CH₃COO)₂·2Pb(OH)₂. |

Physical Properties

The physical characteristics of basic lead(II) acetate are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White, dense powder or colorless crystals.[2][3] |

| Odor | Slightly acetic.[1] |

| Melting Point | Decomposes on heating. The trihydrate of lead(II) acetate melts at 75 °C (167 °F; 348 K).[1] |

| Boiling Point | Decomposes.[1] |

| Solubility | Soluble in water and ethanol.[4] |

| Density | 3.25 g/cm³ (anhydrous lead(II) acetate).[1] |

Experimental Protocols for Determining Physical Properties

Objective: To determine the melting point of a solid sample of basic lead(II) acetate.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of basic lead(II) acetate, finely powdered

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate temperature reading.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range is the melting point.

-

Repeat the measurement with a fresh sample to ensure accuracy.

Objective: To determine the solubility of basic lead(II) acetate in water at a specific temperature.

Materials:

-

Basic lead(II) acetate

-

Distilled water

-

Beakers

-

Stirring rod

-

Thermostatic water bath

-

Filtration apparatus (funnel, filter paper)

-

Evaporating dish

-

Analytical balance

Procedure:

-

Prepare a saturated solution by adding an excess of basic lead(II) acetate to a known volume of distilled water in a beaker.

-

Place the beaker in a thermostatic water bath set to the desired temperature and stir the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After saturation, allow the undissolved solid to settle.

-

Carefully filter a known volume of the supernatant liquid to remove any undissolved solid.

-

Weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate to the weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved solid.

-

Allow the evaporating dish to cool in a desiccator and then weigh it again.

-

The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in grams per 100 mL of water.

Chemical Properties

Basic lead(II) acetate exhibits reactivity characteristic of lead compounds and acetates.

| Property | Description |

| Thermal Decomposition | Upon heating, basic lead(II) acetate decomposes. The thermal decomposition of lead(II) acetate trihydrate leads to the formation of a hemihydrate and basic acetates such as Pb₄O(OAc)₆ and Pb₂O(OAc)₂.[1] |

| Reactivity with Acids | Reacts with strong acids. For instance, lead(II) acetate reacts with sulfuric acid to form a precipitate of lead(II) sulfate. |

| Reactivity with Sulfides | Reacts with hydrogen sulfide (B99878) and soluble sulfide salts to form a black precipitate of lead(II) sulfide (PbS).[3] This reaction is the basis for its use in the detection of H₂S. |

| Stability | Stable under normal conditions. |

Experimental Protocols for Characterizing Chemical Properties

Objective: To prepare a solution of basic lead(II) acetate for use as a clarifying agent.

Materials:

-

Lead(II) oxide (Litharge)

-

Lead(II) acetate

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus

Procedure:

-

Dissolve 22.0 g of lead(II) acetate in 70 mL of distilled water in a beaker.

-

In a separate beaker, make a slurry of 14.0 g of lead(II) oxide in 10.0 mL of distilled water.

-

Slowly add the lead(II) oxide slurry to the lead(II) acetate solution while stirring continuously.

-

Shake the resulting mixture for approximately 5 minutes.

-

Allow the mixture to stand at room temperature for about one week to ensure complete reaction.

-

Filter the solution to remove any unreacted solids.

-

Adjust the final volume of the filtrate to 100 mL with cooled, boiled distilled water.[5]

Objective: To demonstrate the reactivity of basic lead(II) acetate with hydrogen sulfide.

Materials:

-

Solution of basic lead(II) acetate

-

Source of hydrogen sulfide gas (e.g., reaction of ferrous sulfide with hydrochloric acid)

-

Test tube or filter paper

Procedure:

-

Moisten a piece of filter paper with the basic lead(II) acetate solution.

-

Expose the moistened filter paper to hydrogen sulfide gas.

-

Observe the immediate formation of a black or dark brown stain on the paper, which is indicative of lead(II) sulfide formation.[3]

Mandatory Visualizations

Logical Workflow for Sugar Analysis using Basic Lead(II) Acetate

The following diagram illustrates the logical workflow for the clarification of a sugar-containing solution, such as cane juice, using basic lead(II) acetate prior to polarimetric analysis. This process is crucial for removing impurities that would otherwise interfere with the measurement of sucrose (B13894) content.[6]

Caption: Logical workflow for sugar solution clarification.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the general experimental workflow for the synthesis of an inorganic compound like basic lead(II) acetate, followed by its physical and chemical characterization.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of basic lead(II) acetate. The inclusion of experimental protocols and workflow diagrams is intended to furnish researchers and scientists with the practical knowledge required for the effective and safe handling and application of this compound. The data and methodologies presented are foundational for its use in analytical chemistry and other scientific endeavors. As with all lead compounds, appropriate safety precautions should be strictly adhered to during its handling and disposal.

References

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 4. Lead acetate synthesis - chemicalbook [chemicalbook.com]

- 5. Lead(II) acetate basic | C4H10O6Pb2 | CID 45051643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Table 4-2, Physical and Chemical Properties of Lead and Compounds - Toxicological Profile for Lead - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Basic Lead(II) Acetate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic lead(II) acetate (B1210297), also known as lead subacetate, is a complex salt with significant applications in various chemical syntheses and analytical methods. Despite its utility, a comprehensive understanding of its solubility profile across different solvent systems is crucial for its effective and safe handling, particularly in the context of pharmaceutical research and development where lead compounds are of interest for specialized applications, alongside concerns about their inherent toxicity. This technical guide provides a detailed overview of the solubility of basic lead(II) acetate in aqueous and organic media, outlines experimental protocols for its determination, and briefly touches upon the molecular signaling pathways associated with lead toxicity.

Chemical Identity

Basic lead(II) acetate is not a simple salt but rather a complex of lead(II) acetate and lead(II) hydroxide (B78521). It is often referred to by several synonyms, which can sometimes lead to confusion in the literature.

-

Common Synonyms: Lead subacetate, Lead acetate basic

-

Molecular Formula: The exact molecular formula can vary depending on the degree of basicity. A common form is represented as Pb(CH₃COO)₂·2Pb(OH)₂.

Aqueous Solubility of Basic Lead(II) Acetate

The solubility of basic lead(II) acetate in water is a critical parameter, yet reported values in the literature show significant discrepancies. This variation may be attributable to differences in the specific form of the basic salt, the pH of the solution, and the temperature at which the solubility was determined. The hydrolysis of lead(II) acetate in water can lead to the formation of various lead hydroxy species, further complicating solubility measurements.

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | ~450 | Safety Data Sheet, Carl ROTH |

| 15 | 62.5 | PubChem |

| 100 | 250 | PubChem |

Discussion of Discrepancies: The significant difference between the reported values of ~450 g/L and 62.5 g/L at similar temperatures highlights the complexity of the aqueous chemistry of basic lead(II) acetate. The higher value may represent the solubility of a freshly prepared solution, while the lower value could reflect the solubility after reaching equilibrium, where less soluble hydrolysis products may have precipitated. The pH of the water used for dissolution can also play a crucial role, as the basic nature of the salt will influence the final pH of the solution and thus the equilibrium between different lead species.

Solubility of Basic Lead(II) Acetate in Organic Solvents

Quantitative data on the solubility of basic lead(II) acetate in organic solvents is sparse in publicly available literature. However, qualitative descriptions indicate its solubility in some polar organic solvents. The principle of "like dissolves like" suggests that its solubility will be favored in polar solvents capable of interacting with the ionic and polar components of the salt complex.

| Solvent | Common Name | Solubility | Reference |

| Ethanol | Alcohol | Soluble (quantitative data not available) | PubChem mentions lead subacetate is soluble in ethanol. |

| Methanol | Alcohol | Likely soluble (no specific data found) | Lead(II) acetate (the neutral salt) is soluble in methanol. |

| Glycerol | Glycerin | Likely soluble (no specific data found) | Lead(II) acetate (the neutral salt) is soluble in glycerol. |

| Acetone | Ketone | Likely sparingly soluble to insoluble | Lead(II) acetate (the neutral salt) is mentioned to be soluble in acetone. |

Factors Influencing Organic Solubility: The solubility of lead salts in organic solvents is influenced by several factors, including:

-

Solvent Polarity: Polar solvents are more likely to dissolve ionic or highly polar compounds like basic lead(II) acetate.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Molecular Structure of the Salt: The presence of both acetate and hydroxide ligands in basic lead(II) acetate will influence its interaction with different solvent functional groups.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of basic lead(II) acetate requires carefully controlled experimental conditions. The following protocols are based on established methods for determining the solubility of chemical substances.

Aqueous Solubility Determination (Flask Method - adapted from OECD Guideline 105)

This method is suitable for substances with a solubility of 10 mg/L or more.

-

Preparation of the Test Solution:

-

Add an excess amount of basic lead(II) acetate to a known volume of deionized water in a flask. The water should be of high purity to minimize interference from other ions.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 20 °C ± 0.5 °C) using a mechanical shaker or magnetic stirrer.

-

The equilibration time should be sufficient to reach a steady state. A preliminary test can be conducted to determine the time required (e.g., 24, 48, and 72 hours) by measuring the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the sample at the same constant temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of lead in the supernatant using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

The solubility is then calculated and expressed in g/L.

-

Organic Solvent Solubility Determination (Shake-Flask Method)

A similar approach to the aqueous method can be used for organic solvents.

-

Preparation of the Test Solution:

-

Add an excess amount of finely powdered basic lead(II) acetate to a known volume of the organic solvent of interest (e.g., ethanol, methanol) in a sealed, solvent-resistant flask.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to achieve equilibrium.

-

-

Phase Separation:

-

Separate the solid and liquid phases by centrifugation.

-

-

Sample Analysis:

-

Withdraw a known volume of the clear supernatant.

-

The solvent should be evaporated, and the residue weighed, or the concentration of lead in the solution can be determined by a suitable analytical technique (e.g., AAS, ICP-MS after appropriate sample digestion).

-

The solubility is calculated and expressed in g/L.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of basic lead(II) acetate.

Caption: Workflow for determining the solubility of basic lead(II) acetate.

Key Signaling Pathways in Lead Toxicity

For professionals in drug development, understanding the toxic mechanisms of lead is paramount. Lead exerts its toxicity through various molecular interactions, primarily by mimicking essential divalent cations like Ca²⁺ and Zn²⁺. This interference disrupts numerous cellular signaling pathways.

Caption: Simplified diagram of lead's interference with cellular signaling.

Conclusion

The solubility of basic lead(II) acetate is a complex property influenced by various factors, particularly in aqueous solutions where hydrolysis plays a significant role. The available quantitative data for aqueous solubility is inconsistent, necessitating careful consideration and potentially further experimental validation under well-defined conditions. Data for organic solvents is predominantly qualitative, indicating a need for more quantitative studies to support its application in non-aqueous systems. The provided experimental protocols offer a framework for obtaining reliable solubility data. For researchers in drug development, an awareness of the molecular mechanisms of lead toxicity, including its interference with calcium signaling and induction of oxidative stress, is essential for both harnessing its potential applications and mitigating its risks.

alternative names for lead(II) acetate basic in scientific literature

An In-depth Technical Guide to the Nomenclature and Applications of Basic Lead(II) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the alternative names for basic lead(II) acetate found in scientific literature. It includes a detailed summary of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a review of its toxicological implications with a focus on relevant signaling pathways.

Nomenclature and Chemical Identity

Basic lead(II) acetate is a complex of lead(II) acetate and lead(II) hydroxide. Due to variations in its composition, it has been referred to by numerous synonyms throughout scientific history. The most common of these are lead subacetate and basic lead acetate.[1] The table below summarizes the various names and key quantitative data associated with this compound.

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | tris(λ²-lead(2+)) diacetate tetrahydroxide | [2] |

| Systematic Name | Lead, bis(acetato-κO)tetrahydroxytri- | [1] |

| Common Synonyms | Basic lead acetate, Lead subacetate, Lead acetate, basic, Monobasic lead acetate, Subacetate lead, Bis(aceto)dihydroxytrilead, Bis(acetato)tetrahydroxytrilead | [1][3][4] |

| Historical Names | Goulard's Extract, Salt of Saturn, Sugar of Lead, Goulard's powder | [5][6][7] |

| CAS Number | 1335-32-6 | [2][8] |

| Molecular Formula | C₄H₁₀O₈Pb₃ | [2][8] |

| Molecular Weight | 807.72 g/mol | [9] |

| Appearance | White, dense powder | [1][3] |

Experimental Protocols

Synthesis of Basic Lead(II) Acetate (Goulard's Extract)

Historically, a solution of basic lead(II) acetate, known as Goulard's Extract, was prepared for various applications, including as an astringent in medicine.[7][10]

Materials:

-

Lead(II) acetate

-

Lead(II) oxide (Litharge)

-

Distilled water

Procedure:

-

Dissolve 250 g of lead(II) acetate in a sufficient volume of distilled water.[11]

-

Add 175 g of powdered lead(II) oxide to the solution.[11]

-

Boil the mixture, then allow it to cool.[11]

-

Filter the solution to remove any unreacted solids.[11]

-

Adjust the final volume of the filtrate to 1 liter with distilled water.[11]

A more recent method involves the reaction of lead monoxide with a lead acetate solution.

Materials:

-

Lead monoxide

-

Lead acetate

-

Distilled water

Procedure:

-

Dissolve 14.0 g of lead monoxide in 10.0 mL of water.[12]

-

Prepare a lead acetate solution by dissolving 22.0 g of lead acetate in 70 mL of water.[12]

-

Add the lead acetate solution to the lead monoxide suspension.[12]

-

Shake the resulting mixture for 5 minutes and let it stand at room temperature for one week.[12]

-

Filter the solution and adjust the final volume of the filtrate to 100 mL with cooled, boiled water.[12]

Use in Sugar Analysis: Clarification of Cane Juice

Basic lead acetate is utilized in the sugar industry as a clarifying agent to remove color and turbidity from cane juice before polarimetric analysis of sucrose (B13894) content.[13][14]

Materials:

-

Basic lead acetate (lead subacetate)

-

Sugarcane juice sample

-

Filtration apparatus (e.g., filter paper)

Procedure:

-

To 100 mL of the sugar-bearing juice, add approximately 2 to 3 grams of basic lead acetate.[15]

-

Shake the flask to ensure thorough mixing.[15]

-

Filter the mixture through filter paper to obtain an optically clear solution.[15]

-

The clarified juice is then ready for polarimetric analysis to determine the sucrose concentration.

Analytical Methods for Lead Detection

Due to the toxicity of lead compounds, various analytical methods are employed to detect their presence in biological and environmental samples.[16][17]

Sample Collection (Biological):

-

For blood samples, thoroughly clean the collection site (e.g., finger) with soap and alcohol to minimize external contamination.[16]

-

Use lead-free collection tubes and needles.[16]

-

Store samples at 4°C.[16]

Analytical Techniques:

-

Atomic Absorption Spectrometry (AAS): A common technique for quantifying lead levels. Graphite furnace AAS (GFAA) offers high sensitivity for low volume samples.[18]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for ultra-trace multi-element analysis, including lead isotopes.[18]

Signaling Pathways in Lead Toxicity

Lead exerts its toxic effects by interfering with various cellular and molecular pathways. A significant mechanism is its ability to mimic essential divalent cations, particularly calcium (Ca²⁺), which disrupts numerous signaling processes.[19][20][21]

Disruption of Calcium-Dependent Signaling

Lead's interference with calcium signaling is a primary mechanism of its neurotoxicity.[2][21] It can cross the blood-brain barrier and affect synaptogenesis and neurotransmitter release.[2]

Caption: Lead (Pb²⁺) disrupting neurotransmitter release by inhibiting voltage-gated Ca²⁺ channels.

Induction of Oxidative Stress

Lead exposure leads to oxidative stress by promoting the generation of reactive oxygen species (ROS) and interfering with antioxidant defense mechanisms.[1][19] A key target is the enzyme δ-aminolevulinic acid dehydratase (ALAD) in the heme synthesis pathway.[19]

Caption: Lead-induced oxidative stress via inhibition of ALAD and accumulation of ALA.

Experimental Workflow for Lead Analysis in Biological Samples

The following diagram illustrates a general workflow for the analysis of lead in biological samples, from collection to instrumental analysis.

Caption: A generalized workflow for the analysis of lead in biological samples.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. Lead Toxicity: Background, Epidemiology, Etiology [emedicine.medscape.com]

- 3. Synthesis of Lead Acetate - Amateur Chemistry [amateurchemistry.weebly.com]

- 4. Lead acetate synthesis - chemicalbook [chemicalbook.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Lead Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 8. Cognitive Impairment Induced by Lead Exposure during Lifespan: Mechanisms of Lead Neurotoxicity [mdpi.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. Goulard's_Extract [chemeurope.com]

- 11. LXXIX.—Lead subacetate solution (“Goulard's extract”) and its reaction with phenols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. US5262328A - Composition for the clarification of sugar-bearing juices and related products - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. myadlm.org [myadlm.org]

- 19. Pathways – Lead Poisoning [sites.tufts.edu]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Goulard's Extract: A Historical and Technical Guide to a Forgotten Pharmaceutical

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth examination of the historical scientific uses of Goulard's Extract, a once-prominent lead-based pharmaceutical. This guide outlines its composition, historical applications, and the 18th-century understanding of its mechanism of action, presented through a modern technical lens.

Introduction: The Rise and Fall of a Lead-Based Remedy

Goulard's Extract, also known as Extract of Saturn, was a solution of lead(II) acetate (B1210297) and lead(II) oxide, introduced by the French surgeon Thomas Goulard (1697–1784).[1][2] For over a century, from the mid-1700s to the early 20th century, it was a cornerstone of surgical and medical practice, primarily employed as a topical astringent to treat inflammation.[1][3][4] Its use was eventually abandoned due to the discovery of its significant toxicity and the development of safer, more effective alternatives.[1] This guide serves to document the scientific and medical history of this compound, offering insights into historical pharmaceutical practices.

Chemical Composition and Formulations

Goulard's Extract is a form of basic lead acetate, with the chemical formula Pb₃(OH)₄(O₂CCH₃)₂.[1] It was the primary ingredient in several widely used preparations. The lack of standardized quantitative analysis in the 18th century means that precise concentrations varied. However, historical texts provide recipes that offer a qualitative and, in some cases, a semi-quantitative understanding of these formulations.

| Preparation | Key Components | Historical Use |

| Goulard's Extract | Lead(II) oxide (Litharge), Vinegar (Acetic Acid) | The concentrated base for other preparations; used as a potent astringent. |

| Goulard's Water | Goulard's Extract, Water, Brandy/Alcohol | A diluted lotion for treating external inflammations, bruises, and sprains. |

| Goulard's Cerate | Goulard's Water, Wax, Oil | An ointment or salve for dressing wounds and ulcers to reduce inflammation. |

| Vegeto-Mineral Water | A further dilution of Goulard's Water | A milder lotion for sensitive skin and ophthalmic applications. |

Historical Experimental Protocols

The following "protocols" are reconstructed from historical texts, notably Thomas Goulard's own treatise, "A Treatise on the Effects and Various Preparations of Lead, Particularly of the Extract of Saturn, for Different Chirurgical Disorders," and other contemporary sources.[4][5] They represent the state-of-the-art for pharmaceutical preparation of the era.

Protocol for the Preparation of Goulard's Extract

This protocol is based on the descriptions provided by Goulard and later apothecaries.

Objective: To produce the concentrated "Extract of Saturn."

Materials:

-

Litharge (Lead(II) oxide)

-

French wine vinegar (as a source of acetic acid)

-

Glazed earthen pipkin (reaction vessel)

-

Wooden spatula for stirring

Methodology:

-

Combine a quantity of litharge with double the quantity of vinegar in the glazed earthen vessel.

-

Gently heat the mixture to a simmer, ensuring it does not boil vigorously.

-

Maintain the simmer for approximately one hour, stirring continuously with a wooden spatula to prevent the lead oxide from settling and to ensure a complete reaction.

-

Remove the vessel from the heat and allow the mixture to cool.

-

Once cooled, decant the clear supernatant liquid. This liquid is Goulard's Extract.

Protocol for the Application in Treating External Inflammation

Objective: To reduce swelling, heat, and redness associated with external inflammatory conditions such as erysipelas ("St. Anthony's Fire"), bruises, and sprains.[4]

Materials:

-

Goulard's Water (a dilution of the extract)

-

Linen compresses

Methodology:

-

Moisten a clean linen compress with Goulard's Water.

-

Apply the saturated compress directly to the inflamed area of the skin.

-

The compress should be left in place and re-moistened as it dries.

-

Continue the application until a reduction in inflammation is observed. Goulard claimed that his preparation was a "true specific" for such conditions.[4]

18th-Century Understanding of the Mechanism of Action

The 18th-century understanding of pharmacology lacked the concept of specific cellular targets or signaling pathways. Instead, the effects of a substance were described based on its observable actions on the body's tissues and "humors." Goulard's Extract was classified as a powerful "repellent" and "astringent." The prevailing theory was that in a state of inflammation, the pores of the tissues were relaxed and engorged with fluids. The "saturnine" (lead) particles were believed to constringe, or tighten, these pores, thereby forcing out the excess fluid, reducing swelling, and restoring the tissue to its natural state.

Below is a logical diagram representing this historical understanding of the therapeutic pathway.

Other Scientific and Medical Applications

Beyond its primary use for inflammation, lead acetate in various forms, including Goulard's Extract, was applied to a range of conditions:

-

Ophthalmic Wash: A highly diluted form was used as an eye wash for soreness. During the Lewis and Clark Expedition, a solution of "sugar of lead" and white vitriol was used for this purpose.[6]

-

Poison Ivy Treatment: The astringent properties were believed to be effective in treating the rash associated with poison ivy.[6]

-

Cholera Treatment: In the 1850s, the nurse Mary Seacole reportedly used lead acetate as part of her treatment regimen during a cholera epidemic in Panama.[6]

-

Textile Industry: Lead acetate served as a mordant in textile printing and dyeing.[6]

-

Chemical Reagent: Historically, it was used to synthesize other chemical compounds.

Conclusion: A Legacy of Toxicity

Goulard's Extract represents a significant chapter in the history of pharmacology and drug development. It demonstrates an early, empirical approach to treating a common medical complaint—inflammation. However, its story is also a cautionary tale. The active ingredient, lead, is a potent neurotoxin, and chronic exposure through its preparation and application undoubtedly led to widespread lead poisoning, a condition not fully understood at the time. The eventual abandonment of Goulard's Extract in favor of safer alternatives underscores the critical importance of toxicology and rigorous safety testing in modern drug development. For today's researchers, its history provides a valuable perspective on the evolution of pharmaceutical science, from observational efficacy to a deep understanding of molecular mechanisms and safety profiles.

References

- 1. Basic lead acetate - Wikipedia [en.wikipedia.org]

- 2. A treatise on the effects and various preparations of lead, particularly of the extract of Saturn, for different chirurgical disorders. Translated from the French of Mr. Goulard, ... A new edition. With remarks, by G. Arnaud, M.D. and a table exhibiting the difference between English and French weights. [collections.soane.org]

- 3. biblio.com [biblio.com]

- 4. biomedrarebooks.com [biomedrarebooks.com]

- 5. A TREATISE ON THE EFFECTS AND VARIOUS PREPARATIONS OF LEAD, PARTICULARLY OF THE EXTRACT OF SATURN, FOR DIFFERENT CHIRURGICAL DISORDERS | Thomas Goulard | New Edition [secondstorybooks.com]

- 6. Lead(II) acetate - Wikipedia [en.wikipedia.org]

A Technical Guide to Lead(II) Acetate: Trihydrate vs. Anhydrous Basic Forms for Research and Development

Executive Summary: Lead(II) acetate (B1210297), a compound known since antiquity as "sugar of lead" for its sweet taste, exists in several forms, most notably the neutral trihydrate and the anhydrous basic form.[1][2][3] While both are highly toxic, their distinct physicochemical properties dictate their applications across various scientific and industrial domains, including organic synthesis, materials science, and as pharmaceutical intermediates.[4][5][6] This technical guide provides an in-depth comparison of lead(II) acetate trihydrate and its anhydrous basic counterpart, offering researchers, scientists, and drug development professionals a comprehensive resource covering their properties, applications, experimental protocols, and safety considerations.

Physicochemical Properties: A Comparative Analysis

Lead(II) acetate trihydrate is a white, efflorescent monoclinic crystalline solid, whereas the basic form is typically a white powder.[1][7][8] The trihydrate is highly soluble in water, a property that facilitates its use in aqueous reactions, while the anhydrous basic form exhibits excellent solubility in organic solvents.[1][9] The presence of water of hydration in the trihydrate results in a significantly lower melting point compared to the anhydrous form.[1][3] The thermal decomposition of the trihydrate can lead to the formation of basic acetates.[1]

Table 1: Comparative Physicochemical Properties

| Property | Lead(II) Acetate Trihydrate | Anhydrous Basic Lead Acetate |

|---|---|---|

| Synonyms | Sugar of Lead, Plumbous acetate, Lead diacetate[1][3] | Basic lead acetate, Lead(II) hydroxide (B78521) acetate[6][9] |

| CAS Number | 6080-56-4[1][2] | 1335-32-6 (general), 51404-69-4 (specific)[1][6] |

| Molecular Formula | Pb(CH₃COO)₂·3H₂O[7][10] | Varies (e.g., C₄H₈O₆Pb₂)[11] |

| Molecular Weight | 379.33 g/mol [1][2] | Varies (e.g., 566.5 g/mol )[8] |

| Appearance | White crystalline solid[2][7] | White powder[6][8] |

| Odor | Slightly acetic[1][3] | Not specified[8] |

| Density | 2.55 g/cm³[1][3] | Not specified |

| Melting Point | 75 °C (decomposes)[1][2][3] | Decomposes (temperature not specified)[8] |

| Boiling Point | Decomposes (≥200 °C)[1][7] | Decomposes |

| Solubility in Water | 44.31 g/100 mL (20 °C)[1][3] | Insoluble (forms incompletely soluble products)[12] |

| Other Solubilities | Soluble in glycerol; slightly soluble in alcohol[1][2][13] | Excellent solubility in organic solvents[9] |

| pH (5% aq. sol.) | 5.5 - 6.5[2][7] | Not applicable |

| Crystal Structure | Monoclinic[1][3] | Not specified |

Applications in Research and Drug Development

The choice between the trihydrate and basic anhydrous forms of lead(II) acetate is application-driven, hinging on requirements for solubility, reactivity, and purity.

2.1 Lead(II) Acetate Trihydrate This form is a versatile reagent in multiple fields:

-

Materials Science : It is a key precursor in the fabrication of lead-based perovskite thin films, which are critical for high-efficiency solar cells and LEDs.[5]

-

Organic Synthesis : It functions as a catalyst in various organic reactions and serves as a precursor for synthesizing other lead-containing organic and organometallic compounds.[4][10]

-

Analytical Chemistry : It is widely used as a reagent for the qualitative analysis and detection of hydrogen sulfide, which produces a distinct precipitate of lead(II) sulfide.[5][10][14]

-

Industrial Applications : It is employed as a mordant in textile printing and dyeing to fix colors to fabrics, a drier in paints and varnishes, and an ingredient in certain hair dyes.[4][7][13][15]

2.2 Anhydrous Basic Lead Acetate The basic form is utilized in more specialized applications:

-

Pharmaceutical Development : It serves as a vital pharmaceutical intermediate in the synthesis of various drug compounds.[6]

-

Catalysis : It is an indispensable precursor in the synthesis of advanced, lead-containing catalysts used in petrochemicals and environmental remediation.

-

Industrial Chemistry : It is used as a stabilizer and pigment in the production of plastics and paints and contributes to the durability of ceramics and glass.[9]

-

Analytical Chemistry : A specific formulation is used for sugar analysis and clarification in laboratory settings.[16]

Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. The following sections provide protocols for the synthesis of lead(II) acetate trihydrate and its subsequent analysis.

3.1 Synthesis of Lead(II) Acetate Trihydrate

A common laboratory method involves the reaction of lead(II) oxide with acetic acid.[7][17] An alternative route uses lead metal with an oxidizing agent.[18]

Protocol 3.1.1: Synthesis from Lead(II) Oxide

-

Reagents : Lead(II) oxide (PbO), dilute acetic acid (approx. 5-10%), deionized water.

-

Procedure : a. Gently heat the dilute acetic acid solution in a beaker to approximately 60-80°C. b. Slowly add lead(II) oxide powder to the hot acid solution with continuous stirring until no more solid dissolves (saturation is reached). c. Filter the hot solution to remove any unreacted PbO or impurities. d. Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. e. Collect the resulting white crystals of lead(II) acetate trihydrate by vacuum filtration. f. Wash the crystals with a small amount of cold ethanol (B145695) or isopropanol (B130326) and dry them in a desiccator.

References

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]

- 4. nbinno.com [nbinno.com]

- 5. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]

- 6. nbinno.com [nbinno.com]

- 7. Lead acetate trihydrate | 6080-56-4 [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Lead (II) acetate anhydrous, basic [himedialabs.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Lead(II) acetate trihydrate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 15. chemiis.com [chemiis.com]

- 16. Lead(II) acetate basic anhydrous, for sugar analysis according to Horne, = 33.0 basic Pb (as PbO), = 75.0 total Pb (as PbO) 51404-69-4 [sigmaaldrich.com]

- 17. acs.org [acs.org]

- 18. Synthesis of Lead Acetate - Amateur Chemistry [amateurchemistry.weebly.com]

An In-depth Technical Guide to the Basicity of Lead(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical principles underlying the basicity of lead(II) acetate (B1210297). The document details the hydrolysis reactions, the formation of basic lead acetates, and quantitative measures of basicity. Experimental protocols and visual representations of key processes are included to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Nature of Lead(II) Acetate

Lead(II) acetate, with the chemical formula Pb(CH₃COO)₂, is a white crystalline solid that is highly soluble in water.[1][2] While often referred to as a salt, its behavior in aqueous solution is not neutral. The basicity of lead(II) acetate arises primarily from the hydrolysis of the acetate ion (CH₃COO⁻), which is the conjugate base of the weak acid, acetic acid (CH₃COOH).[3] This guide will explore this fundamental principle, delve into the formation of more complex basic lead acetate species, and provide quantitative data and experimental methodologies relevant to its basic character.

The Origin of Basicity: Hydrolysis of the Acetate Ion

The primary contributor to the basic nature of a lead(II) acetate solution is the hydrolysis of the acetate ion. When lead(II) acetate is dissolved in water, it dissociates into lead(II) ions (Pb²⁺) and acetate ions (CH₃COO⁻). The acetate ions then react with water in a reversible equilibrium to produce acetic acid and hydroxide (B78521) ions (OH⁻), as depicted in the following reaction:

CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq)

The production of hydroxide ions increases the pH of the solution, rendering it basic.

Caption: Hydrolysis of the acetate ion leading to a basic solution.

Quantitative Analysis of Basicity

The basicity of the acetate ion can be quantified by its base dissociation constant (Kb) and the corresponding pKb value. The Kb is related to the acid dissociation constant (Ka) of its conjugate acid, acetic acid, and the ion product of water (Kw).

Table 1: Quantitative Basicity Data for the Acetate Ion

| Parameter | Value | Reference |

| Ka of Acetic Acid (CH₃COOH) at 25°C | 1.75 x 10⁻⁵ | [3] |

| Kw (Ion Product of Water) at 25°C | 1.00 x 10⁻¹⁴ | [3] |

| Kb of Acetate Ion (CH₃COO⁻) | 5.71 x 10⁻¹⁰ | [3] |

| pKb of Acetate Ion (CH₃COO⁻) | 9.24 | [3][4] |

The relationship used for the calculation is: Kb = Kw / Ka. A higher pKb value indicates a weaker base.

It is important to note that the overall pH of a lead(II) acetate solution is also influenced by the hydrolysis of the lead(II) ion, which can form various lead-hydroxy complexes, such as Pb(OH)⁺. This concurrent acidic hydrolysis of the cation makes the prediction of the exact pH of a lead(II) acetate solution complex and dependent on concentration.

Formation of Basic Lead Acetates

Under certain conditions, particularly in the presence of a base or when prepared from lead(II) oxide in dilute acetic acid, lead(II) acetate can form a variety of "basic salts" known as basic lead acetates.[5] These compounds incorporate hydroxide ions into their structure in addition to acetate ions.

A common example is lead subacetate, which can be represented by the formula 2Pb(OH)₂·Pb(CH₃COO)₂. The presence of these hydroxide ions inherently makes these compounds basic. The formation of these basic salts can be considered a further step in the hydrolysis process, where the lead(II) ion reacts with water and acetate ions to form these more complex structures.

Caption: Formation of basic lead acetate from lead(II), acetate, and hydroxide ions.

Experimental Protocols

This protocol describes the preparation of a basic lead acetate solution, often used as a clarifying agent.

Materials:

-

Lead(II) monoxide (Litharge)

-

Lead(II) acetate

-

Deionized water

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 22.0 g of lead(II) acetate in 70 mL of deionized water.

-

In a separate container, make a slurry of 14.0 g of lead(II) monoxide in 10.0 mL of deionized water.

-

Slowly add the lead(II) monoxide slurry to the lead(II) acetate solution with continuous stirring.

-

Rinse the container that held the slurry with an additional 10.0 mL of deionized water and add this to the main mixture.

-

Seal the container and stir the mixture vigorously for 5 minutes.

-

Allow the mixture to stand at room temperature for at least 24 hours, with occasional agitation.

-

Filter the solution to remove any unreacted solids.

-

The resulting clear filtrate is the basic lead acetate solution.

Materials:

-

Lead(II) acetate solution of known concentration

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

pH meter with a glass electrode

-

Burette

-

Stirring plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Pipette a known volume of the lead(II) acetate solution into a beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin adding the strong acid titrant from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point, which will be indicated by a sharp change in pH.

-

Plot the pH versus the volume of titrant added to obtain a titration curve. The equivalence point can be determined from the inflection point of this curve or by using a derivative plot.

Caption: Workflow for the potentiometric titration of lead(II) acetate.

Conclusion

The basicity of lead(II) acetate is a multifaceted characteristic that extends beyond the simple hydrolysis of the acetate ion. While the pKb of the acetate ion provides a fundamental quantitative measure, a comprehensive understanding must also account for the hydrolysis of the lead(II) ion and the formation of various basic lead acetate species. For professionals in research and drug development, a thorough grasp of these principles is crucial for applications where the pH and chemical speciation of lead(II) acetate solutions are critical parameters. The experimental protocols provided herein offer a practical framework for the synthesis and analysis of these solutions.

References

- 1. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Find K_{b} and pK_{b} for the acetate ion CH_{3}COO^{−} , The ioniza.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

CAS Number: 73963-42-5 (Note: CAS 51404-69-4 is sometimes erroneously associated with this compound, but correctly identifies Lead Acetate Basic)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key chemical intermediate in the synthesis of the phosphodiesterase III A (PDE3A) inhibitor, Cilostazol. This document consolidates critical information regarding its chemical and physical properties, detailed synthesis protocols, and its pivotal role in pharmaceutical manufacturing. Particular attention is given to its analytical characterization and its status as a monitored impurity in the final active pharmaceutical ingredient (API). The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of Cilostazol and related compounds.

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, also identified by the CAS number 73963-42-5, is a heterocyclic organic compound. Its molecular architecture, featuring a tetrazole ring substituted with a cyclohexyl group and a reactive 4-chlorobutyl side chain, makes it a versatile synthon in medicinal chemistry.[1] The primary and most significant application of this compound is as a crucial building block in the multi-step synthesis of Cilostazol, a medication used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[1][2] Understanding the properties and synthesis of this intermediate is paramount for the efficient and controlled production of high-purity Cilostazol.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 73963-42-5 | [1] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [1] |

| Molecular Weight | 242.75 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 49-52 °C | [1] |

| Boiling Point | 425.2 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; limited solubility in water. | [1] |

| pKa | 1.23 ± 0.10 (Predicted) | [1] |

| Storage | 2-8°C, sealed in a dry environment. | [1] |

Table 2: Computed and Spectroscopic Data

| Data Type | Description | Reference(s) |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 5 | [5] |

| Exact Mass | 242.1298243 g/mol | [4] |

| Topological Polar Surface Area | 43.6 Ų | [4] |

| ¹H NMR | Expected signals include those for cyclohexyl protons (δ 1.2–2.0 ppm) and chlorobutyl chain protons (δ 3.4–3.6 ppm). | |

| IR Spectroscopy | Expected characteristic peaks include a C-Cl stretch at approximately 600–700 cm⁻¹ and tetrazole ring vibrations around 1450 cm⁻¹. | [2] |

| HPLC-MS | A validated limit test method shows a retention time of 16.3 minutes under specific conditions. | [6] |

Synthesis and Manufacturing

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical step in the overall production of Cilostazol. Various synthetic routes have been developed to improve yield, purity, and safety.

General Synthetic Pathway

A common synthetic approach involves a two-step process starting from 5-chlorovaleronitrile (B1664646) and cyclohexanol (B46403). The overall workflow is depicted below.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-N-cyclohexylpentanamide (Intermediate Amide)

-

Reagents: 5-chlorovaleronitrile, cyclohexanol, concentrated sulfuric acid.

-

Procedure: To a reactor vessel, add concentrated sulfuric acid (e.g., 500 g).[2] Cool the acid to 0-5 °C using an ice-salt bath.[2] A mixture of 5-chlorovaleronitrile (e.g., 60 g) and cyclohexanol (e.g., 70 g) is then added dropwise, maintaining the temperature between 0-5 °C.[2] After the addition is complete, the reaction is allowed to warm gradually to 25-30 °C and stirred for approximately 4 hours.[2] The reaction progress is monitored by gas chromatography to ensure the consumption of 5-chlorovaleronitrile.[6] The reaction mixture is then quenched by pouring it onto crushed ice.[2] The product is extracted with a suitable organic solvent such as methyl isobutyl ketone. The organic layers are combined, washed with a sodium bicarbonate solution until neutral, and then with brine.[2] The solvent is removed under reduced pressure to yield the crude 5-chloro-N-cyclohexylpentanamide, which can be further purified by recrystallization.[6]

Protocol 2: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole from Intermediate Amide

-

Reagents: 5-chloro-N-cyclohexylpentanamide, phosphorus pentachloride, trimethylsilyl (B98337) azide (or other azide source), toluene (B28343), water.

-

Procedure: A solution of 5-chloro-N-cyclohexylpentanamide (e.g., 12.8 g) in toluene (e.g., 120 g) is prepared in a reactor at room temperature.[7] The solution is cooled to 0 °C, and phosphorus pentachloride (e.g., 15.9 g) is added portion-wise.[7] The mixture is stirred for approximately 3 hours, allowing it to warm to room temperature.[7] After cooling the mixture again, trimethylsilyl azide (e.g., 9.8 g) is added.[7] The reaction is then stirred at room temperature for about 16 hours.[7] Upon completion, the reaction is quenched by the addition of water.[7] The organic phase is separated, washed with water, and the toluene is evaporated under vacuum.[7] The resulting crude product, 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, can be purified by recrystallization to yield a white solid (approx. 93% yield).[7]

Role in Drug Development and Manufacturing

The principal application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is its use as a key intermediate in the synthesis of Cilostazol.[1]

Synthesis of Cilostazol

In the final step of Cilostazol synthesis, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is condensed with 6-hydroxy-3,4-dihydroquinolin-2-one in the presence of a base.

Experimental Protocol for Cilostazol Synthesis:

-

Reagents: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, 6-hydroxy-3,4-dihydroquinolin-2-one, potassium hydroxide (B78521) (or potassium carbonate), ethanol (or DMF).

-

Procedure: A mixture of 6-hydroxy-3,4-dihydroquinolin-2-one (e.g., 1.1 mol), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (e.g., 1.22 mol), and a base such as potassium carbonate (e.g., 2.79 mol) and sodium hydroxide (e.g., 0.9 mol) is refluxed in a solvent like aqueous ethanol for approximately 8 hours.[8] The reaction progress is monitored by an appropriate chromatographic technique (e.g., TLC or HPLC). After completion, water is added, and the mixture is cooled to induce crystallization.[8] The precipitated solid is filtered, washed with ethanol, and dried under vacuum to yield Cilostazol as a white solid with high purity (e.g., >99.5%).[8][9]

Role as a Process Impurity

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is also recognized as a process-related impurity in the final Cilostazol API.[2] Due to the presence of a primary alkyl chloride, it is considered a potential genotoxic impurity.[6] Therefore, its levels must be carefully controlled and monitored in the final drug substance to ensure patient safety and meet regulatory requirements.[6] Validated analytical methods, such as HPLC-MS, are employed for its quantification at trace levels.[6]

Biological Activity and Mechanism of Action Context

There is no significant evidence to suggest that 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole possesses independent pharmacological activity relevant to the therapeutic effects of Cilostazol. Its biological relevance is almost exclusively as a precursor to the active drug. The tetrazole ring within its structure can act as a bioisostere for a carboxylic acid group, a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.[2]

The ultimate product, Cilostazol, functions as a selective inhibitor of phosphodiesterase 3A (PDE3A).[10] This inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells, resulting in antiplatelet and vasodilatory effects.[10]

Conclusion

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Cilostazol. Its well-defined physicochemical properties and established synthetic routes allow for its efficient production. For drug development professionals, rigorous control of this compound as a potential genotoxic impurity in the final API is a critical aspect of quality assurance. This guide has provided a consolidated resource of its chemical properties, detailed experimental protocols for its synthesis and subsequent conversion to Cilostazol, and its contextual biological significance, aiming to support ongoing research and manufacturing efforts in this field.

References

- 1. ijpsr.com [ijpsr.com]

- 2. veeprho.com [veeprho.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 5. Cilostazol | 73963-72-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 8. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]

- 9. manusaktteva.com [manusaktteva.com]

- 10. Cilostazol: Package Insert / Prescribing Information / MOA [drugs.com]

An In-depth Technical Guide to the Chemical Composition and Reactivity of Lead Subacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead subacetate, a term encompassing a group of basic lead(II) acetates, has historically held significance in analytical chemistry, particularly in the clarification of sugar solutions. This technical guide provides a comprehensive overview of the chemical composition, structure, and diverse reactivity of lead subacetate. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. The guide delves into its reactions with both organic and inorganic compounds, summarizes key quantitative data, and provides detailed experimental protocols for its preparation and application.

Chemical Composition and Structure

Lead subacetate is not a single, strictly defined compound but rather a mixture of basic lead acetates. The most commonly cited chemical formula for the primary component is Pb₃(OH)₄(O₂CCH₃)₂ , with a molecular weight of approximately 807.7 g/mol .[1] Other representations in the literature include C₄H₁₀O₈Pb₃ and Pb(C₂H₃O₂)₂·2Pb(OH)₂ .[1] These formulas all point to a complex containing lead(II) ions, acetate (B1210297) ions, and hydroxide (B78521) ions, which impart its basic character.

The presence of hydroxide ions makes lead subacetate a basic salt. Its aqueous solutions are alkaline.[2] The general structure involves a coordination complex where lead(II) ions are bridged by both hydroxide and acetate groups. The exact structure can vary depending on the method of preparation and the ratio of lead(II) oxide to lead(II) acetate used.

Synonyms:

-

Basic lead acetate

-

Goulard's Extract[3]

-

Lead(II) acetate, basic

-

Monobasic lead acetate

-

Subacetate of lead

Forms of Basic Lead Acetate